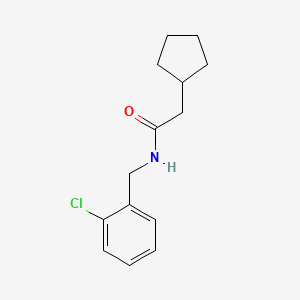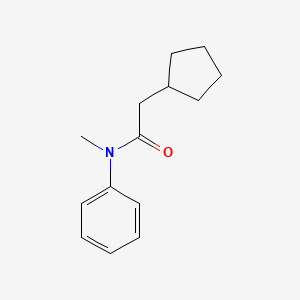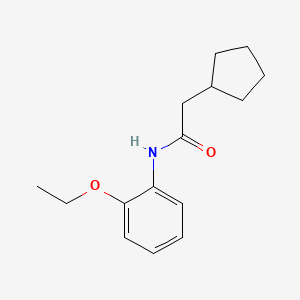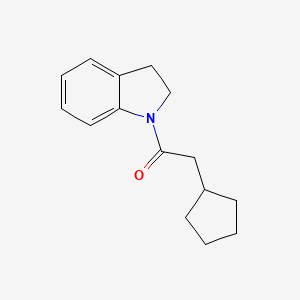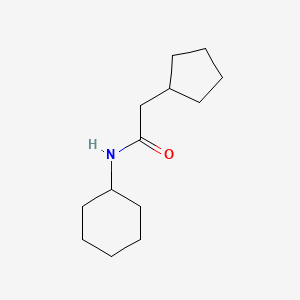![molecular formula C16H21NO2 B5914735 N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as ACPA. ACPA has been extensively studied for its ability to modulate the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation.
Aplicaciones Científicas De Investigación
ACPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by selectively activating the CB1 receptor. This receptor is involved in various physiological processes such as pain, inflammation, and appetite regulation. ACPA has been studied for its potential use in the treatment of various conditions such as neuropathic pain, inflammatory bowel disease, and obesity.
Mecanismo De Acción
ACPA selectively activates the CB1 receptor, which is a G protein-coupled receptor. The activation of this receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in the inhibition of neurotransmitter release, which leads to the modulation of various physiological processes such as pain, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
ACPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. ACPA has also been shown to reduce food intake and body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPA has several advantages for lab experiments. It is a selective CB1 receptor agonist, which allows for specific modulation of the endocannabinoid system. ACPA is also stable and can be easily synthesized. However, ACPA has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For the study of ACPA include its potential use in the treatment of various conditions and the development of more water-soluble analogs.
Métodos De Síntesis
The synthesis of ACPA involves the reaction of 4-allyloxyaniline with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure ACPA.
Propiedades
IUPAC Name |
2-cyclopentyl-N-(4-prop-2-enoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-11-19-15-9-7-14(8-10-15)17-16(18)12-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQNUSPTZRAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

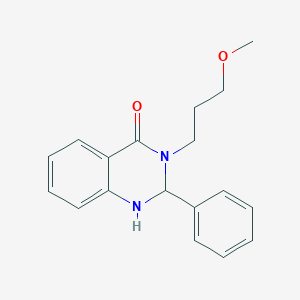
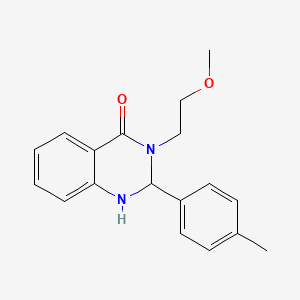
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
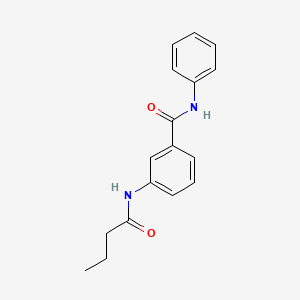
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
